(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVTNYMQVVLKM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(difluoromethoxy)aniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Lipophilicity and Electronic Properties
Lipophilicity (log kis) and electronic parameters (σ values) are critical determinants of bioavailability and target binding. Substituted cinnamanilides exhibit a wide range of log kis values (−0.0131 to 0.9667), with substituents like trifluoromethyl (CF₃) and halogens significantly increasing lipophilicity . For example:
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (25) : log kis = 0.9667 (most lipophilic).
- (2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide (26) : log kis = −0.0131 (least lipophilic).
The 4-(difluoromethoxy)phenyl group in the target compound is moderately electron-withdrawing. While direct log kis values are unavailable, the difluoromethoxy group (OCHF₂) is less lipophilic than CF₃ but more lipophilic than methoxy (OCH₃). This positions the compound between derivatives like N-(2-methoxyphenyl) (log kis = 0.5541) and N-(3,5-bis-CF₃-phenyl) in terms of membrane permeability .
Anti-Inflammatory Activity
Anti-inflammatory activity in cinnamanilides is linked to NF-κB inhibition and TNF-α suppression. Key findings from derivatives include:
- (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Potent NF-κB inhibition at 2 µM, comparable to prednisone .
- (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide : Similar efficacy, with IC₅₀ values lower than parental cinnamic acid .
The 4-(difluoromethoxy)phenyl substitution may reduce anti-inflammatory potency compared to 2,5- or 2,6-disubstituted derivatives, as bulky/lipophilic groups at these positions enhance activity .
Antimalarial Activity
Antiplasmodial activity is influenced by halogenation and electron-withdrawing groups. Notable examples:
- (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) : IC₅₀ = 0.58 µM (most active) .
- (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) : IC₅₀ = 2.0 µM .
The 4-(difluoromethoxy)phenyl group lacks the halogen or nitro substituents critical for high antiplasmodial activity.
Antimicrobial Activity
Cinnamanilides with nitro, trifluoromethyl, or bromo groups show activity against MRSA. For example:
- (2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) : MIC = 32 µg/mL against MRSA .
- (2E)-N-(2,6-Dibromo-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide (19) : MIC = 16 µg/mL .
The difluoromethoxy group’s moderate lipophilicity and smaller size compared to bromo/trifluoromethyl groups may reduce antibacterial efficacy. However, its electron-withdrawing nature could enhance interactions with bacterial enzymes, warranting further testing .
Biological Activity
(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, often referred to in literature as a derivative of cinnamamide, has garnered attention for its potential biological activities. This compound is part of a broader class of N-substituted cinnamamide derivatives that have been studied for various pharmacological properties, including anticonvulsant effects and potential applications in cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique pharmacological profile.
Cancer Treatment Potential
The compound has also been investigated for its anti-cancer properties. A patent discusses the use of such compounds for treating breast cancer by administering effective doses to affected individuals . The mechanism is believed to involve modulation of specific signaling pathways that are crucial for tumor growth and proliferation.
Study on Cinnamamide Derivatives
A comprehensive study evaluated various N-substituted cinnamamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibit promising anticonvulsant activity, particularly in models resistant to standard treatments .
Safety and Toxicity Assessments
In terms of safety, studies have shown that certain derivatives maintain low cytotoxicity levels in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM, suggesting a favorable safety profile for further development . This is crucial for any potential therapeutic applications.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
